
4-Chloro-6-iodo-8-methylquinoline-3-carboxamide
Descripción general
Descripción
“4-Chloro-6-iodo-8-methylquinoline-3-carboxamide” is a chemical compound used in scientific research . It exhibits unique properties that make it suitable for various applications, including drug development, organic synthesis, and molecular imaging.
Molecular Structure Analysis
The molecular formula of “4-Chloro-6-iodo-8-methylquinoline-3-carboxamide” is C11H8ClIN2O . Its molecular weight is 346.55 g/mol . The structure contains a quinoline scaffold, which is a nitrogen-containing bicyclic compound .Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-6-iodo-8-methylquinoline-3-carboxamide” are not available, quinoline derivatives are known to exhibit a wide range of biological activities . They are used extensively in the treatment of various conditions, including urinary tract infections, respiratory infections, bone joint infections, sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-iodo-8-methylquinoline-3-carboxamide” include a molecular weight of 346.55 g/mol . Unfortunately, specific details about its physical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.Aplicaciones Científicas De Investigación
-
Chemistry of Substituted Quinolinones
- Summary : Quinolinones, such as 4-chloro-8-methylquinolin-2 (1H)-one, have been synthesized and their reactivity towards certain nucleophilic substitution reactions at position-4 has been investigated . This includes thiation, hydrazination, azidation, and amination reactions leading to the formation of a series of 4-substituted quinolin-2-ones (or 2-thiones) .
- Methods : The synthesis involves chlorination of 4-hydroxy-8-methylquinolin-2 (1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride . Acid hydrolysis of the resulting dichloroquinoline using dilute dichloroacetic acid furnishes 4-chloro-8-methylquinolin-2 (1H)-one .
- Results : The structure of the new compounds was established by their elemental analysis, IR and 1H-NMR spectra .
-
Therapeutic Potential of Quinoline Derivatives
- Summary : Quinoline derivatives are utilized in various areas of medicine . They exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
- Methods : Chemical modification of quinoline is one of the common approaches used in drug discovery, resulting in improved therapeutic effects .
- Results : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
-
Antimicrobial Activity
- Summary : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
- Methods : In vitro antimicrobial potential is often evaluated against various bacterial strains by micro broth dilution assay method .
- Results : Certain quinoline derivatives have shown excellent antibacterial activity .
-
Antioxidant Activity
- Summary : Some quinoline derivatives have been synthesized and evaluated for their antioxidant activities .
- Methods : The antioxidant activity of these compounds is usually assessed using various in vitro assays .
- Results : Certain quinoline derivatives have demonstrated significant antioxidant activity .
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-6-iodo-8-methylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClIN2O/c1-5-2-6(13)3-7-9(12)8(11(14)16)4-15-10(5)7/h2-4H,1H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDICSCUTKUVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-iodo-8-methylquinoline-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



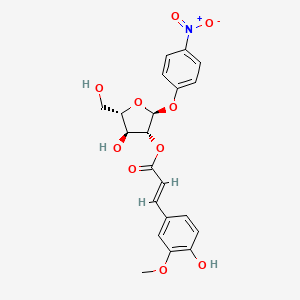
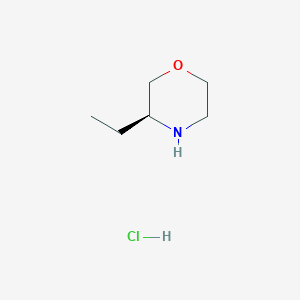
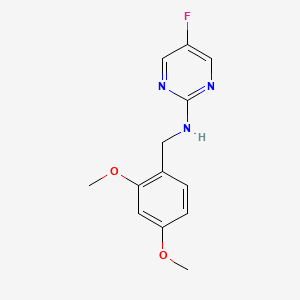
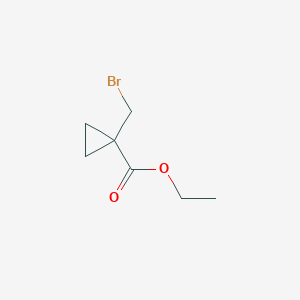
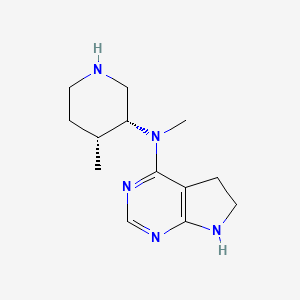
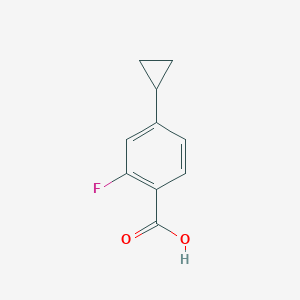
![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine](/img/structure/B1428524.png)
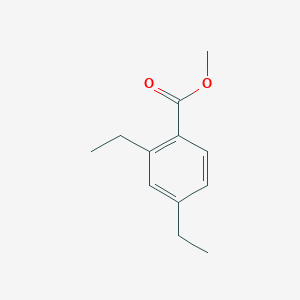

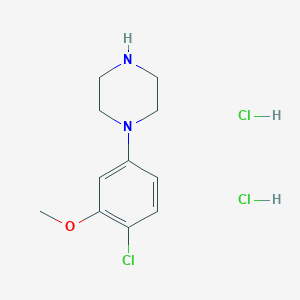
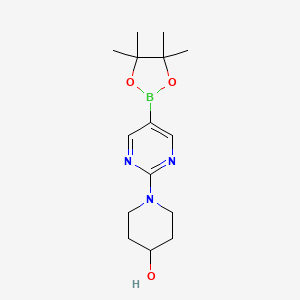
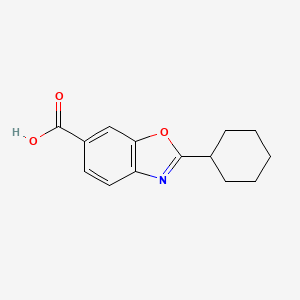
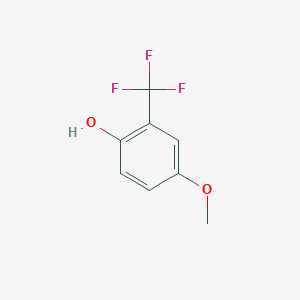
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1428535.png)